molecular formula C15H16N2O4S B2587992 2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide CAS No. 1206105-72-7

2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide

Cat. No.: B2587992
CAS No.: 1206105-72-7
M. Wt: 320.36
InChI Key: OTCQFLJPUMIOCV-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide typically involves the nitration of 2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, sulfonation, and subsequent purification steps to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2-methyl-5-amino-N-(1-phenylethyl)benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: 2-carboxy-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide.

Scientific Research Applications

2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, bacterial death.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-(2-phenylethyl)benzene-1-sulfonamide
  • 2-methyl-5-nitro-N-(2-phenylethyl)benzene-1-sulfonamide
  • 2-methyl-4-nitro-N-(1-phenylethyl)benzene-1-sulfonamide

Uniqueness

2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide is unique due to the specific positioning of the nitro and phenylethyl groups, which influence its chemical reactivity and biological activity. The presence of the nitro group at the 5-position enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

2-methyl-5-nitro-N-(1-phenylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-8-9-14(17(18)19)10-15(11)22(20,21)16-12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCQFLJPUMIOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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